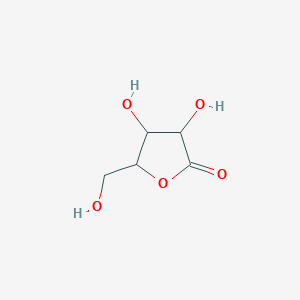

D-Ribono-1,4-lactona

Descripción general

Descripción

Aplicaciones Científicas De Investigación

GR 79236X tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto de herramienta para estudiar las interacciones de los receptores de adenosina y las vías de señalización.

Biología: Se emplea en investigación para comprender el papel de los receptores de adenosina en varios procesos biológicos.

Medicina: Se investiga por sus posibles efectos terapéuticos en condiciones como el manejo del dolor, la inflamación y las enfermedades cardiovasculares.

Industria: Se utiliza en el desarrollo de nuevos fármacos dirigidos a los receptores de adenosina .

Mecanismo De Acción

GR 79236X ejerce sus efectos uniéndose selectivamente a los receptores A1 de adenosina. Esta unión inhibe la liberación de monofosfato cíclico de adenosina (cAMP), lo que lleva a una disminución de la actividad celular. Las acciones antinociceptivas y antiinflamatorias del compuesto están mediadas a través de la inhibición de la liberación de neurotransmisores y la modulación de las vías inflamatorias .

Análisis Bioquímico

Biochemical Properties

D-Ribono-1,4-lactone is involved in several biochemical reactions, primarily as an intermediate in the metabolism of pentoses. It interacts with enzymes such as D-arabinono-1,4-lactone oxidase, which catalyzes the oxidation of D-arabinono-1,4-lactone to D-erythro-ascorbate and hydrogen peroxide . This interaction is crucial for the conversion of pentoses into other metabolites, highlighting the importance of D-Ribono-1,4-lactone in cellular metabolism.

Cellular Effects

D-Ribono-1,4-lactone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of β-galactosidase in Escherichia coli, acting as an inhibitor with a Ki value of 26 mM . This inhibition can impact the overall metabolic flux within the cell, altering the balance of metabolic pathways and affecting cellular function.

Molecular Mechanism

At the molecular level, D-Ribono-1,4-lactone exerts its effects through specific binding interactions with enzymes and other biomolecules. For instance, it interacts with D-arabinono-1,4-lactone oxidase, facilitating the oxidation process that leads to the production of D-erythro-ascorbate . This interaction involves the binding of D-Ribono-1,4-lactone to the active site of the enzyme, resulting in the transfer of electrons and the formation of reaction products.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Ribono-1,4-lactone can change over time due to its stability and degradation properties. Studies have shown that D-Ribono-1,4-lactone can undergo hydrolysis in water, leading to a decrease in its optical rotation over time . This degradation can impact its long-term effects on cellular function, as the concentration of the active compound decreases.

Dosage Effects in Animal Models

The effects of D-Ribono-1,4-lactone vary with different dosages in animal models. Higher doses can lead to toxic or adverse effects, while lower doses may not produce significant biological responses . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of D-Ribono-1,4-lactone in clinical applications.

Metabolic Pathways

D-Ribono-1,4-lactone is involved in metabolic pathways that convert pentoses into other metabolites. It serves as a substrate for D-arabinono-1,4-lactone oxidase, which catalyzes its oxidation to D-erythro-ascorbate . This pathway is essential for the proper functioning of cellular metabolism and the maintenance of metabolic flux.

Transport and Distribution

Within cells and tissues, D-Ribono-1,4-lactone is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in various cellular compartments, influencing its biological activity .

Subcellular Localization

D-Ribono-1,4-lactone is localized in specific subcellular compartments, where it exerts its effects on cellular function. The presence of targeting signals and post-translational modifications can direct D-Ribono-1,4-lactone to particular organelles, enhancing its activity and function .

Métodos De Preparación

La síntesis de GR 79236X implica la reacción de adenosina con un derivado de ciclopentilo. La ruta sintética específica y las condiciones de reacción son propiedad de GlaxoSmithKline y no se divulgan públicamente. Se sabe que el compuesto se prepara con un alto grado de pureza, típicamente ≥99% según lo determinado por cromatografía líquida de alta resolución (HPLC) .

Análisis De Reacciones Químicas

GR 79236X se somete a varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales dentro de la molécula.

Sustitución: Las reacciones de sustitución pueden ocurrir, particularmente en la porción de adenosina, lo que lleva a la formación de diferentes análogos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Comparación Con Compuestos Similares

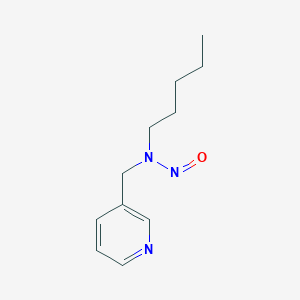

GR 79236X es único debido a su alta selectividad y potencia para los receptores A1 de adenosina. Los compuestos similares incluyen:

N-[2-(4-aminofenil)etil]adenosina: Un agonista no selectivo del receptor de adenosina.

Adenosinas N-sustituidas: Agonistas neuroprotectores A1 novedosos con efectos hipotensores disminuidos

Estos compuestos comparten algunas propiedades farmacológicas con GR 79236X pero difieren en su selectividad y potencia para los subtipos de receptores de adenosina.

Propiedades

IUPAC Name |

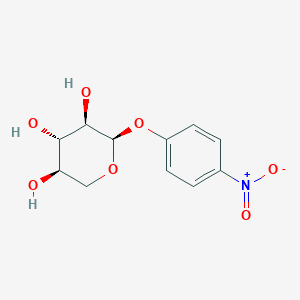

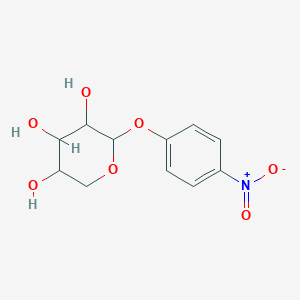

(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOKHACJLGPRHD-BXXZVTAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H](C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347750 | |

| Record name | D-Ribono-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ribonolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001900 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5336-08-3, 3327-63-7 | |

| Record name | (+)-Ribonolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5336-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribono-1,4-lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3327-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribonolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003327637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ribonolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005336083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Ribono-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-ribono-1,4-lactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIBONOLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64E63NC231 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ribonolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001900 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

83 - 85 °C | |

| Record name | Ribonolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001900 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

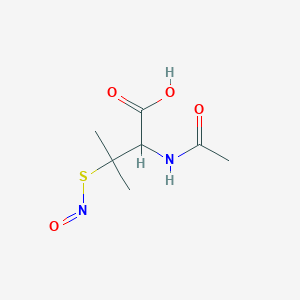

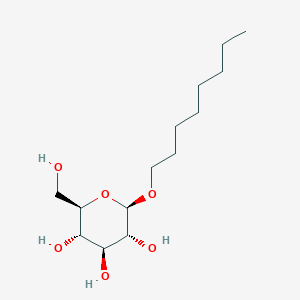

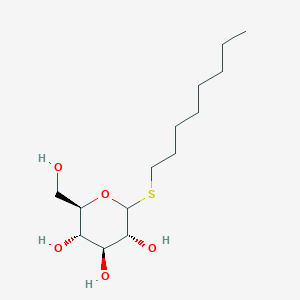

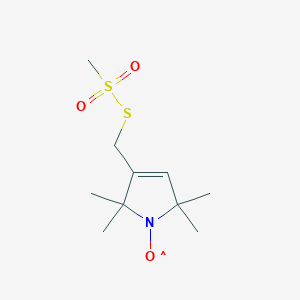

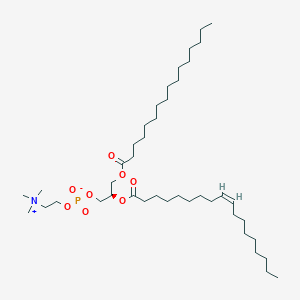

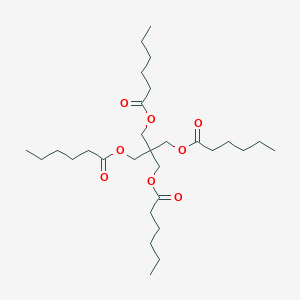

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of D-ribono-1,4-lactone?

A: D-Ribono-1,4-lactone has a molecular formula of C5H8O5 and a molecular weight of 152.11 g/mol. [] [https://www.semanticscholar.org/paper/89741474aebd25ca57c10eb52398f89c6d5fbb5b]

Q2: What are the key spectroscopic characteristics of D-ribono-1,4-lactone?

A: D-Ribono-1,4-lactone can be characterized using various spectroscopic techniques like NMR and IR. Researchers have used 1H NMR and IR to confirm its structure and that of its derivatives. [] [https://www.semanticscholar.org/paper/bfa6d894c7916f8289c7657a9a01098a9ff62563]

Q3: How can D-ribono-1,4-lactone be used as a chiral building block in organic synthesis?

A: D-Ribono-1,4-lactone serves as a valuable starting material for synthesizing various chiral compounds. It can be transformed into L-ribono and D/L-lyxonolactone derivatives through dihydroxylation, iodolactonization, and epoxidation reactions. [] [https://www.semanticscholar.org/paper/da569bbae514f3a427cd5a743d7de07b705d66ff] These lactones are essential intermediates in the synthesis of numerous chiral molecules.

Q4: Can D-ribono-1,4-lactone be used to synthesize amino acids?

A: Yes, D-ribono-1,4-lactone provides a platform for synthesizing polyfunctionalized amino acids. A key step involves the nucleophilic displacement of O-trifluoromethanesulfonyl esters adjacent to the lactone carbonyl by azide ions. This approach has been exemplified by the synthesis of (2R,3S,4R)-3,4-dihydroxyproline from D-ribono-1,4-lactone. [] [https://www.semanticscholar.org/paper/2b2f5fdf46a51ff3f96f72861805f873bd4e7f4c]

Q5: How can D-ribono-1,4-lactone be utilized in the synthesis of C-nucleosides?

A: D-Ribono-1,4-lactone is a key building block in the synthesis of C-nucleosides, particularly C-purine nucleoside analogs. [] [https://www.semanticscholar.org/paper/715d32ac6843f09e907f8a64dac8138723f464d8] It can be protected with benzylidene groups and further reacted to build the nucleoside structure.

Q6: Can you elaborate on the use of protecting groups in D-ribono-1,4-lactone chemistry?

A: Protecting groups are crucial for regioselective transformations of D-ribono-1,4-lactone. For instance, the synthesis of 5-O-p-tosyl-2,3-O-isopropylidene-D-ribono-1,4-lactone utilizes isopropylidene as a protecting group during oxidation and esterification steps. [] [https://www.semanticscholar.org/paper/bfa6d894c7916f8289c7657a9a01098a9ff62563]

Q7: Does D-ribono-1,4-lactone exhibit catalytic activity?

A: While D-ribono-1,4-lactone itself is not typically used as a catalyst, it plays a crucial role in reactions involving enzymes. For example, its derivative, 2,3,5-tri-O-acetyl-D-ribonolactone, undergoes regioselective alcoholysis of the acetyl group catalyzed by Candida antarctica lipase B. This reaction selectively produces 2,3-di-O-acetyl-D-ribonolactone. [] [https://www.semanticscholar.org/paper/89741474aebd25ca57c10eb52398f89c6d5fbb5b]

Q8: Are there any specific applications where the stability of D-ribono-1,4-lactone is advantageous?

A8: The stability of D-ribono-1,4-lactone makes it suitable for use as a starting material in multi-step syntheses, where it can withstand various reaction conditions without significant degradation.

Q9: Has D-ribono-1,4-lactone been identified in biological systems?

A: Yes, D-ribono-1,4-lactone has been found as a product of DNA damage. For example, it's identified in the site of benzophenone photosensitized release of guanine in 2′-deoxyguanosine and thymidylyl-(3′-5′)-2′-deoxyguanosine. [] [https://www.semanticscholar.org/paper/b7e8a4cbc82f0ca3d9aa186f2f15c5289e13fa29] It also forms during the gamma-radiation of 2'-deoxycytidine. [] [https://www.semanticscholar.org/paper/fcef94fe7ba3fd9b023ad5d996846841a299e4f3]

Q10: Does D-ribono-1,4-lactone itself possess any reported biological activity?

A10: While D-ribono-1,4-lactone is a natural metabolite, its direct biological activity has not been extensively studied. Research primarily focuses on its use as a chiral building block for synthesizing biologically active compounds.

Q11: Are there any studies investigating the potential therapeutic applications of D-ribono-1,4-lactone derivatives?

A: Yes, derivatives of D-ribono-1,4-lactone have shown potential in medicinal chemistry. For instance, optically active 2-acetamidopiperidine derivatives, synthesized from D-ribono-1,4-lactone, exhibit inhibitory activity against glycosidases. [] [https://www.semanticscholar.org/paper/a90c9ae857e4f4d6f23d190edfec5769b964d869]

Q12: What are the environmental impacts and degradation pathways of D-ribono-1,4-lactone?

A12: The environmental fate and impact of D-ribono-1,4-lactone are not well-documented in the provided research papers. Further studies are needed to understand its persistence, bioaccumulation potential, and effects on ecosystems.

Q13: Are there established methods for the analytical detection and quantification of D-ribono-1,4-lactone?

A: Analytical techniques like high-performance liquid chromatography (HPLC) can be used to isolate and identify D-ribono-1,4-lactone. [] [https://www.semanticscholar.org/paper/b7e8a4cbc82f0ca3d9aa186f2f15c5289e13fa29]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.